5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These are aromatic heterocyclic compounds containing a furan ring substituted at the 2-position with an anilide.
Preparation Methods
The synthesis of 5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring is synthesized through the cyclization of appropriate precursors.
Bromination: The furan ring is then brominated at the 5-position using bromine or a brominating agent.
Coupling with aniline derivative: The brominated furan is coupled with an aniline derivative in the presence of a coupling agent such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and a base like lutidine in dry dichloromethane (DCM) to form the final product.
Chemical Reactions Analysis
5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. It is known to interact with mitogen-activated protein kinase 10 (MAPK10), which plays a role in various cellular processes such as proliferation, differentiation, and apoptosis. The compound’s binding to MAPK10 can modulate these pathways, leading to its observed biological effects .
Comparison with Similar Compounds
5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide can be compared with other similar compounds such as:
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
5-bromo-2-chloro-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide: Another structurally related compound with different functional groups, affecting its reactivity and applications.
Properties
CAS No. |
761418-32-0 |
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Molecular Formula |
C19H22BrN3O3 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H22BrN3O3/c1-13(2)19(25)23-11-9-22(10-12-23)15-6-4-3-5-14(15)21-18(24)16-7-8-17(20)26-16/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
InChI Key |
LSSLLFZLBABFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)Br |
solubility |
52.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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